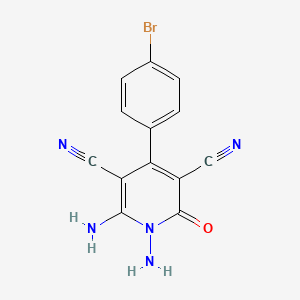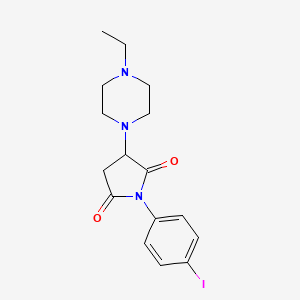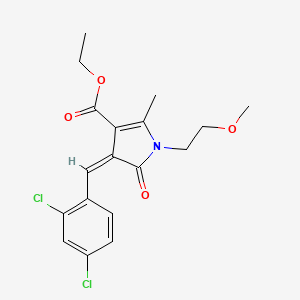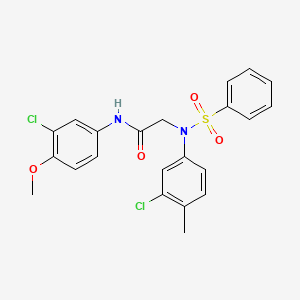
1,6-diamino-4-(4-bromophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-diamino-4-(4-bromophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DBO' and is synthesized using a simple and efficient method.
科学的研究の応用
DBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DBO has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have antibacterial and antifungal properties. In materials science, DBO has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, DBO has been used as a ligand for the synthesis of metal complexes that exhibit excellent catalytic activity in various reactions.
作用機序
The mechanism of action of DBO in biological systems is not fully understood. However, it is believed that DBO exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that DBO may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DBO has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a good pharmacokinetic profile, with good oral bioavailability and long half-life. DBO has also been found to exhibit good stability in various biological fluids, such as plasma and serum.
実験室実験の利点と制限
One of the main advantages of using DBO in lab experiments is its ease of synthesis. The synthesis method is simple and efficient, and the product can be obtained in high yield and purity. DBO is also relatively cheap compared to other compounds with similar properties. However, one of the limitations of using DBO in lab experiments is its low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of DBO. One of the main areas of focus is the development of DBO-based therapeutics for the treatment of cancer and other diseases. Researchers are also exploring the use of DBO in the synthesis of novel materials with unique properties. Another area of research is the development of new synthesis methods for DBO and its derivatives, which could lead to more efficient and cost-effective production methods. Finally, researchers are investigating the potential of DBO as a catalyst for various chemical reactions.
合成法
The synthesis of DBO is a simple and efficient process that involves the reaction between 4-bromobenzaldehyde, malononitrile, and ethylenediamine. The reaction is carried out in the presence of a catalyst, such as piperidine, and the product is obtained in high yield. The synthesis method has been optimized to produce DBO with high purity and yield, making it suitable for various applications.
特性
IUPAC Name |
1,2-diamino-4-(4-bromophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19(18)13(20)10(11)6-16/h1-4H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVOHOEHGUKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diamino-4-(4-bromophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)

![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)


![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)